molecular formula C17H14ClN5O B14994499 8-chloro-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

8-chloro-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B14994499
M. Wt: 339.8 g/mol
InChI Key: DYOQQDQPTKGIIL-UHFFFAOYSA-N
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Description

8-chloro-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused with a quinoxaline ring, contributes to its significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the condensation of 8-chloro-[1,2,4]triazolo[4,3-a]quinoxaline with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Mechanism of Action

The mechanism of action of 8-chloro-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the A2B adenosine receptor, which plays a role in various physiological processes, including inflammation and cancer progression . The compound binds to the receptor, inhibiting its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to the presence of the ethoxyphenyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its higher potency and selectivity compared to other similar compounds .

Properties

Molecular Formula

C17H14ClN5O

Molecular Weight

339.8 g/mol

IUPAC Name

8-chloro-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C17H14ClN5O/c1-2-24-13-6-4-12(5-7-13)20-16-17-22-19-10-23(17)15-9-11(18)3-8-14(15)21-16/h3-10H,2H2,1H3,(H,20,21)

InChI Key

DYOQQDQPTKGIIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4

Origin of Product

United States

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